molecular formula C59H84N16O12 B612356 Lecirelin CAS No. 61012-19-9

Lecirelin

Cat. No.: B612356
CAS No.: 61012-19-9
M. Wt: 1209.4 g/mol
InChI Key: XJWIEWPGHRSZJM-MGZASHDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Lecirelin is a synthetic analogue of the hypothalamic gonadotropin-releasing hormone (GnRH) . It primarily targets the hypophyseal receptors, which are specific receptors in the pituitary gland .

Mode of Action

this compound interacts with its targets by binding to the hypophyseal receptors. Due to structural differences between this compound and natural GnRH, the this compound molecule shows greater persistence at the site of these receptors . This interaction triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . The release of these hormones is elicited for a longer time, approximately double, as compared to the natural GnRH .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. The release of LH and FSH from the pituitary gland, triggered by this compound, plays a crucial role in the regulation of reproductive processes. LH and FSH stimulate the gonads (testes in males and ovaries in females) to produce sex hormones and are essential for fertility .

Pharmacokinetics

this compound exhibits a short half-life and rapid clearance . Pharmacokinetics studies have shown a complete disappearance of this compound from plasma and target tissues (hypophysis, testicles, uterus) within 24 hours . The plasma half-life is species-related, being lower in rats (40-60 minutes) than in sheep (50-140 minutes) . The main excretory route is through the urine .

Result of Action

The action of this compound results in the induction of ovulation in cows, mares, and rabbits . It is used both for the treatment of conditions such as ovarian cysts and for the improvement of conception rates . Treatment with this compound also slightly increases the plasma levels of 17-beta oestradiol and progesterone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, animals in poor condition, whether from illness, inadequate nutrition, or other factors, may respond poorly to treatment . Furthermore, the compound is expected to show little activity upon oral administration as compared to parenteral treatment due to the digestion process .

Biochemical Analysis

Biochemical Properties

Lecirelin interacts with the GnRH receptor, a protein located on the surface of pituitary cells. As a GnRH agonist, this compound binds to this receptor and triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Cellular Effects

This compound influences cell function by triggering the release of LH and FSH, which are crucial for reproductive processes. These hormones stimulate the ovaries in females and the testes in males, affecting cellular processes such as ovulation in females and testosterone production in males .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the GnRH receptor on the pituitary gland. This binding activates the receptor and triggers a cascade of intracellular signals that lead to the release of LH and FSH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. After intramuscular administration to dairy cows, this compound was below the limit of detection at 1-12 hours after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a single intramuscular injection of less than 1.000 and 25 µg in cows and rabbits, respectively, induced no unwanted secondary effects .

Metabolic Pathways

This compound is involved in the hypothalamic-pituitary-gonadal axis, a hormonal system responsible for the control of reproductive physiology. It interacts with the GnRH receptor, triggering a series of biochemical reactions that lead to the release of LH and FSH .

Transport and Distribution

After administration, this compound is rapidly absorbed and distributed within the body. It binds to the GnRH receptor on the pituitary gland, influencing the distribution of LH and FSH in the body .

Subcellular Localization

As a hormone, it is expected to be present in the extracellular space where it can interact with cell surface receptors such as the GnRH receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lecirelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound involves the following steps:

    Resin Preparation: The initial amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Lecirelin undergoes various chemical reactions, including:

    Hydrolysis: Breakdown of the peptide bonds in the presence of water, often catalyzed by enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine.

    Substitution: Amino acid residues in this compound can be substituted to create analogues with different properties.

Common Reagents and Conditions

    Hydrolysis: Typically involves acidic or enzymatic conditions.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.

Major Products Formed

    Hydrolysis: Results in smaller peptide fragments.

    Oxidation: Produces oxidized forms of this compound with altered biological activity.

    Substitution: Generates this compound analogues with potentially different pharmacological profiles.

Scientific Research Applications

Lecirelin is widely used in scientific research, particularly in the fields of:

    Veterinary Medicine: Used to induce ovulation and treat ovarian follicular cysts in livestock.

    Reproductive Biology: Studies on the regulation of reproductive hormones and mechanisms of ovulation.

    Endocrinology: Research on the hypothalamic-pituitary-gonadal axis and its regulation.

    Pharmacology: Development of new GnRH analogues for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Gonadorelin: Another GnRH analogue used in both human and veterinary medicine.

    Buserelin: A longer-acting GnRH analogue used for similar purposes.

    Deslorelin: Used in veterinary medicine for reproductive management.

Uniqueness of Lecirelin

This compound is unique due to its specific amino acid sequence and its short-acting nature, making it suitable for precise control of reproductive events in veterinary applications.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIEWPGHRSZJM-MGZASHDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735365
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61012-19-9
Record name Lecirelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61012-19-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LECIRELIN
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Customer
Q & A

Q1: What is the primary target of lecirelin?

A1: this compound, like gonadorelin, primarily targets the gonadotropin-releasing hormone receptor (GnRH receptor) located on the surface of gonadotrope cells in the anterior pituitary gland. [, , , , ]

Q2: How does this compound interact with its target receptor?

A2: this compound binds to the GnRH receptor, activating it and triggering a cascade of intracellular signaling events. [, , , , ]

Q3: What are the downstream effects of this compound binding to the GnRH receptor?

A3: this compound binding to the GnRH receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotrope cells. [, , , , ]

Q4: How do LH and FSH influence reproductive processes in animals?

A4: LH and FSH are key hormones involved in regulating various aspects of reproduction, including follicular development, ovulation, and corpus luteum formation and function in females, and spermatogenesis in males. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C68H86N16O12S and its molecular weight is 1311.56 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research does not detail specific spectroscopic data, this compound's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q7: What are the typical formulations of this compound for administration?

A7: this compound is commonly formulated as an injectable solution for intramuscular administration. It has also been investigated in intravaginal formulations. [, , , ]

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is a hormone analog and does not possess catalytic properties. Its primary function is to mimic gonadorelin and interact with the GnRH receptor.

Q9: Have computational chemistry approaches been used to study this compound?

A9: While the provided research does not mention specific computational studies on this compound, techniques such as molecular docking and molecular dynamics simulations can be used to explore its interactions with the GnRH receptor and potentially guide the development of new analogs with improved properties.

Q10: Are there any known structure-activity relationships for this compound and related GnRH analogs?

A10: Yes, modifications to the amino acid sequence of gonadorelin have led to the development of various GnRH analogs, including this compound. These modifications can influence the potency, duration of action, and receptor selectivity of the analogs. [, , , ]

Q11: Have any formulation strategies been explored to improve this compound's stability, solubility, or bioavailability?

A11: Research has explored different formulations of this compound, including intravaginal administration and the use of excipients like benzilic alcohol. [] Further research on alternative delivery methods and formulations could be beneficial.

Q12: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to this compound use in animal reproduction?

A12: Specific SHE regulations for this compound vary depending on the region and intended use. Users should consult local regulations and guidelines to ensure proper handling, storage, and disposal.

Q13: What is the pharmacokinetic profile of this compound following intramuscular administration?

A13: The provided research focuses on the pharmacodynamic effects of this compound, with limited information on its pharmacokinetic profile. Further research is needed to characterize its absorption, distribution, metabolism, and excretion in various species.

Q14: How does the route of administration influence the pharmacokinetics and pharmacodynamics of this compound?

A14: Different routes of administration, such as intramuscular or intravaginal, can affect the absorption, distribution, and ultimately the efficacy of this compound. [] Research exploring these differences can provide valuable insights for optimizing its use.

Q15: Has the relationship between this compound dosage and LH/FSH release been established in different species?

A15: Studies have investigated the LH response to different this compound doses in various species, including sheep and buffaloes. [, , ] Optimizing this compound dosage is crucial for achieving the desired reproductive outcomes.

Q16: What are the main applications of this compound in animal reproduction?

A16: this compound is commonly used in protocols for estrus synchronization, ovulation induction, and timed artificial insemination in various species, including cattle, buffaloes, sheep, and rabbits. [, , , , , , , , , ]

Q17: How effective is this compound in inducing ovulation compared to other GnRH analogs or natural gonadorelin?

A17: Studies have compared this compound to other GnRH analogs, such as buserelin, and found them to be equally effective for timed artificial insemination in buffaloes. []

Q18: Has the efficacy of this compound been investigated in different reproductive management programs, such as fixed-time artificial insemination (FTAI) and fixed-time embryo transfer (FTET)?

A18: Yes, numerous studies have investigated this compound's use in FTAI and FTET programs in cattle, buffaloes, and sheep. [, , , , , , ] These studies have shown promising results in terms of pregnancy rates and overall reproductive efficiency.

Q19: Have there been any studies on the potential benefits of combining this compound with other hormones, such as progesterone, estradiol, or eCG, in synchronization protocols?

A19: Yes, research has explored the effects of combining this compound with other hormones in synchronization protocols. For example, one study found that the association of this compound with progesterone and estradiol benzoate in FTAI and FTET programs resulted in increased reproductive efficiency in Nelore cattle. []

Q20: Are there any studies on the use of this compound in superovulation protocols for embryo production?

A20: Yes, this compound has been investigated as an ovulation inducer in superovulation protocols for embryo production in sheep and cattle. [, ]

Q21: What are the reported conception rates and pregnancy rates following the use of this compound in various species and reproductive programs?

A21: Conception rates and pregnancy rates following this compound use vary depending on the species, reproductive program, and specific protocol employed. Reported conception rates range from 30% to 70% in different studies. [, , , , , , , , , ]

Q22: What is the known safety profile of this compound in different animal species?

A22: The provided research primarily focuses on the efficacy of this compound, with limited information on its potential toxicity. Further studies are needed to comprehensively assess its safety profile in different animal species.

Q23: Have any biomarkers been identified to predict this compound's efficacy or monitor treatment response in animals?

A23: The research primarily focuses on pregnancy rates as a measure of this compound's efficacy. Identifying specific biomarkers for predicting treatment response could be beneficial for optimizing reproductive management programs.

Q24: Is there any information available on the environmental fate and potential impact of this compound?

A24: The research primarily focuses on this compound's applications in animal reproduction, with limited information on its environmental impact. Further studies are needed to assess its potential fate and effects in the environment.

Q25: What is the solubility of this compound in various solvents commonly used in pharmaceutical formulations?

A25: The provided research does not provide specific data on this compound's solubility. Solubility studies are essential for developing stable and effective formulations.

Q26: Have analytical methods for detecting and quantifying this compound been validated for accuracy, precision, and specificity?

A26: The research does not mention specific validation data for this compound analytical methods. Validation is crucial for ensuring the reliability and reproducibility of analytical results.

Q27: Does this compound interact with any known drug transporters?

A27: The provided research does not address potential interactions between this compound and drug transporters. Further research is needed to understand its potential for transporter-mediated interactions.

Q28: Does this compound have the potential to induce or inhibit drug-metabolizing enzymes?

A28: The provided research does not discuss this compound's potential to impact drug-metabolizing enzymes. Further research is needed to assess its potential for metabolic interactions with other drugs.

Q29: What is the biocompatibility and biodegradability of this compound?

A29: The research focuses primarily on this compound's efficacy and does not provide information on its biocompatibility or biodegradability. Further studies are needed to evaluate these aspects.

Q30: Are there any alternative hormones or compounds that can be used in place of this compound for estrus synchronization and ovulation induction?

A30: Yes, other GnRH analogs, such as buserelin and deslorelin, can also be used for estrus synchronization and ovulation induction. [, ] Additionally, natural gonadorelin and other hormones like hCG have been explored for similar purposes. [, ]

Q31: What are some valuable resources for researchers interested in studying this compound and related GnRH analogs?

A31: Scientific databases, such as PubMed and Semantic Scholar, provide access to a vast body of research literature on GnRH analogs and reproductive technologies. Additionally, research institutions and pharmaceutical companies involved in animal reproduction research often have expertise and resources related to this field.

Q32: Are there any potential applications of this compound beyond animal reproduction?

A32: While primarily used in animal reproduction, GnRH analogs like this compound have also been investigated for potential applications in human medicine, such as the treatment of certain types of cancer and infertility. []

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